2-Bromo-4-(1,3-dioxolan-2-YL)pyridine
Description
Contextualization within Halogenated Pyridine (B92270) Chemistry
Halogenated pyridines are a cornerstone of heterocyclic chemistry, serving as pivotal precursors in the synthesis of a vast array of more complex molecules. The pyridine ring is a common motif in pharmaceuticals, agrochemicals, and materials science. The presence of a halogen, such as bromine, on the pyridine ring provides a reactive handle for a variety of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
The bromine atom at the 2-position of the pyridine ring in 2-Bromo-4-(1,3-dioxolan-2-YL)pyridine is particularly significant. This position is known to be reactive in numerous palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This reactivity allows for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of pyridine-based compounds. For instance, similar 2-bromopyridines are used to synthesize complex ligands for catalysts and functional materials. bldpharm.com
Significance of the Dioxolane Moiety as a Protective Group and Synthetic Handle
The 1,3-dioxolane (B20135) group attached at the 4-position of the pyridine ring is a cyclic acetal (B89532) that serves as a protecting group for an aldehyde. Aldehydes are highly reactive functional groups that can undergo a variety of transformations, including oxidation, reduction, and nucleophilic attack. In a multi-step synthesis, it is often necessary to "mask" or protect an aldehyde to prevent it from reacting while other parts of the molecule are being modified.
The dioxolane group is an ideal choice for this purpose as it is stable to a wide range of reaction conditions, particularly those that are basic, nucleophilic, or reductive. prepchem.com It can be readily introduced by reacting the corresponding aldehyde (in this case, 2-bromo-4-pyridinecarboxaldehyde) with ethylene (B1197577) glycol under acidic conditions. prepchem.com Crucially, the dioxolane group can be easily removed (deprotected) by treatment with aqueous acid to regenerate the aldehyde, which can then undergo further reactions. This "masked aldehyde" functionality allows for a staged introduction of reactivity, a key strategy in the synthesis of complex molecules.
Overview of Research Trajectories and Academic Relevance
While extensive research on the specific synthetic applications of this compound is not widely documented in publicly available literature, its structural features point to significant potential in several research areas. Its primary role is that of a bifunctional building block.
The presence of the 2-bromo substituent invites exploration into various cross-coupling reactions. This would allow for the synthesis of 2-substituted-4-formylpyridines (after deprotection of the dioxolane). These formylpyridines are valuable precursors to a wide range of derivatives, including imines, oximes, and alcohols, which are important in medicinal chemistry and materials science. For example, a related compound, 2-bromo-4-fluoropyridine, is utilized in the synthesis of ligands for organoiridium complexes and catalysts for histone acylation. bldpharm.com
Furthermore, the protected aldehyde at the 4-position allows for its participation in reactions at a later stage of a synthetic sequence. This is particularly useful in the construction of complex heterocyclic systems where the aldehyde can be used for cyclization reactions or for the introduction of another key fragment. A similar strategy has been employed in the lithiation and subsequent functionalization of the analogous 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370), highlighting the utility of this protected aldehyde in creating polyfunctional heterocycles.
The academic relevance of this compound, therefore, lies in its potential as a versatile tool for synthetic chemists to create novel substituted pyridines with a wide range of functionalities, which are key components in the development of new drugs and functional materials.
Chemical and Physical Properties
Below is a table summarizing some of the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | uni.lu |
| Molecular Weight | 230.06 g/mol | uni.lu |
| CAS Number | 118289-18-2 | |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| SMILES | C1COC(O1)C2=CC(=NC=C2)Br | uni.lu |
| InChI | InChI=1S/C8H8BrNO2/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-2,5,8H,3-4H2 | uni.lu |
Synthesis Data
The most commonly cited synthesis of this compound involves the protection of the corresponding aldehyde.
Interactive Data Table: Synthesis of this compound
| Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Conditions | Product | Yield | Reference |
| 2-Bromo-4-pyridinecarboxaldehyde | Ethylene glycol | p-Toluenesulfonic acid | Benzene (B151609) | Reflux with Dean-Stark trap, 18 hours | This compound | 82% | prepchem.com |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-(1,3-dioxolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-2,5,8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLKBURHSSFUIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 2 Bromo 4 1,3 Dioxolan 2 Yl Pyridine
Acetal (B89532) Formation for Dioxolane Derivatization
A crucial step in the synthesis of the target molecule is the protection of the aldehyde group of a pyridinecarboxaldehyde precursor as a 1,3-dioxolane (B20135). This is a reversible reaction, and specific conditions are employed to drive the equilibrium towards the formation of the acetal. libretexts.orgjove.com
Direct Acetalization of 2-Bromo-4-pyridinecarboxaldehyde Precursors
A common and direct method involves the reaction of 2-bromo-4-pyridinecarboxaldehyde with ethylene (B1197577) glycol. In a typical procedure, 2-bromo-4-pyridinecarboxaldehyde is dissolved in a suitable solvent, such as benzene (B151609), along with ethylene glycol and an acid catalyst. prepchem.com The reaction mixture is then heated to reflux to facilitate the formation of the dioxolane ring. prepchem.com
Catalytic Systems Employed in Dioxolane Formation (e.g., p-Toluenesulfonic Acid)
The formation of acetals from aldehydes and alcohols is an acid-catalyzed process. chemistrysteps.com While various acids can be used, p-toluenesulfonic acid (p-TSA) is a frequently employed catalyst due to its efficacy, ease of handling as a solid, and relatively low cost. prepchem.comscielo.org.zapreprints.org The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. chemistrysteps.comyoutube.com Other catalytic systems, such as silica (B1680970) gel and alumina, have also been shown to catalyze dioxolane formation. researchgate.net
A study on the synthesis of 2-bromo-4-(1,3-dioxolan-2-yl)pyridine specifically utilized p-toluenesulfonic acid as the catalyst in benzene. prepchem.com The reaction of 60 g of 2-bromo-4-pyridinecarboxaldehyde with 40 g of ethylene glycol in the presence of 6 g of p-toluenesulfonic acid yielded 60 g (82%) of the desired product after refluxing for 18 hours. prepchem.com
Mechanistic Aspects of Acetalization Reactions
The mechanism of acetal formation proceeds through a two-stage process involving the initial formation of a hemiacetal, followed by the formation of the acetal. libretexts.org
Protonation of the Carbonyl: The acid catalyst protonates the oxygen atom of the carbonyl group, increasing the electrophilicity of the carbonyl carbon. youtube.com
Nucleophilic Attack by Alcohol: A molecule of the alcohol (in this case, ethylene glycol) acts as a nucleophile and attacks the electrophilic carbonyl carbon. youtube.com
Deprotonation: A base (such as another molecule of the alcohol) removes a proton from the oxonium ion, resulting in the formation of a neutral hemiacetal. libretexts.org
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). libretexts.orgyoutube.com
Loss of Water: The protonated hydroxyl group leaves as a molecule of water, generating a resonance-stabilized carbocation (an oxocarbenium ion). youtube.com
Second Nucleophilic Attack: The second hydroxyl group of the ethylene glycol molecule attacks the carbocation. wikipedia.org
Final Deprotonation: A base removes the final proton, yielding the neutral acetal and regenerating the acid catalyst.
Water Removal Techniques (e.g., Dean-Stark Apparatus) in Acetalization
Acetal formation is a reversible reaction, and the presence of water can hydrolyze the acetal back to the starting aldehyde and alcohol. libretexts.org To drive the reaction to completion and achieve high yields, it is essential to remove the water as it is formed. jove.com A Dean-Stark apparatus is a common piece of laboratory glassware used for this purpose. jove.comprepchem.com
The apparatus is used in conjunction with a reflux condenser and a solvent that forms an azeotrope with water, such as benzene or toluene. jove.comwikipedia.org As the reaction mixture is heated, the azeotrope of the solvent and water distills out. jove.com Upon condensation, the water, being denser than the solvent, separates and is collected in the graduated tube of the Dean-Stark trap, while the solvent overflows and returns to the reaction flask. wikipedia.orguobabylon.edu.iq This continuous removal of water shifts the equilibrium towards the formation of the acetal product according to Le Chatelier's principle. jove.com In the synthesis of this compound, a Dean-Stark trap was successfully used to remove water, leading to a high yield of the product. prepchem.com
Bromine Installation Strategies on Pyridine (B92270) Scaffolds
The introduction of a bromine atom onto the pyridine ring is another critical aspect of the synthesis. The position of bromination is influenced by the directing effects of the substituents already present on the ring.
Regioselective Bromination Procedures
The synthesis of 2-bromo-substituted pyridines can be achieved through various methods, including direct bromination or Sandmeyer-type reactions from the corresponding aminopyridine.
For the synthesis of 2-bromopyridine (B144113) derivatives, a common precursor is 2-aminopyridine (B139424). orgsyn.orggoogle.com The Sandmeyer reaction involves the diazotization of the amino group with a nitrite (B80452) source in the presence of hydrobromic acid, followed by decomposition of the diazonium salt to introduce the bromine atom. orgsyn.org For instance, 2-aminopyridine can be treated with sodium nitrite and an excess of bromine in hydrobromic acid at low temperatures to yield 2-bromopyridine. orgsyn.org
In the context of synthesizing 2-bromo-4-substituted pyridines, the starting material could be a 4-substituted-2-aminopyridine. The amino group at the 2-position can then be converted to a bromo group via a diazotization reaction. This approach allows for the regioselective installation of the bromine atom at the C-2 position.
Alternatively, direct bromination of a pyridine derivative can be employed. The regioselectivity of this electrophilic substitution is governed by the electronic properties of the substituents on the pyridine ring. For a pyridine ring with a deactivating group at the 4-position, electrophilic attack is generally directed to the 3- and 5-positions. However, under specific conditions or with certain brominating agents, different regioselectivities can be achieved.
Orthogonal Functional Group Protection During Bromination
Orthogonal protection is a critical strategy in multi-step organic synthesis, allowing for the selective removal of one protecting group without affecting others. fiveable.me This level of control is paramount when dealing with multifunctional molecules like those in the pyridine series, where different reactive sites must be manipulated independently. fiveable.me
In the synthesis of brominated pyridine derivatives, protecting groups are essential to direct the bromination to the desired position and to prevent unwanted side reactions. For instance, in the synthesis of this compound, the aldehyde group at the 4-position is protected as a 1,3-dioxolane. This acetal protecting group is stable under the conditions required for the subsequent bromination at the 2-position.
A common route to this compound starts with 2-bromo-4-pyridinecarboxaldehyde. The aldehyde is protected by reacting it with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a solvent like benzene. prepchem.com The water generated during the reaction is removed to drive the equilibrium towards the formation of the dioxolane. prepchem.com This protection strategy is effective because the resulting acetal is resistant to the conditions of many subsequent reactions, including bromination.
The concept of orthogonal sets of protecting groups allows for a planned sequence of deprotection steps. thieme-connect.de For example, silyl (B83357) ethers, often cleaved by fluoride (B91410) ions, form one orthogonal set, while acyl groups, removed by basic solvolysis, form another. thieme-connect.de This principle enables chemists to selectively unmask different functional groups at various stages of a synthesis, facilitating the construction of complex molecules.
Convergent and Divergent Synthetic Pathways for Analogues
Both convergent and divergent strategies are employed in the synthesis of analogues of this compound, enabling the efficient creation of a library of related compounds for various research applications. nih.gov
Synthesis of Positional Isomers and Related Pyridine-Dioxolane Systems
The synthesis of positional isomers of bromo-(1,3-dioxolan-2-yl)pyridines allows for the exploration of the chemical space around this core structure. For example, 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine and 2-bromo-6-(1,3-dioxolan-2-yl)pyridine (B1266134) are known positional isomers. guidechem.com The synthetic approaches to these isomers often involve starting materials with the desired substitution pattern.
The choice of starting material is crucial. For instance, to synthesize a 2-bromo-5-substituted pyridine, one might start with a commercially available 2-bromo-5-formylpyridine and then protect the aldehyde as a dioxolane. Alternatively, a Sandmeyer-type reaction on a suitable aminopyridine precursor can introduce the bromo group at the desired position. orgsyn.orggoogle.com
The following table showcases some positional isomers and related pyridine-dioxolane systems:
| Compound Name | CAS Number |
| This compound | 118289-18-2 |
| 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine | 220904-17-6 |
| 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine | 34199-87-6 |
| 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | 49669-14-9 |
| 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine | 214701-33-4 |
Multistep Synthetic Routes to Diversified Derivatives
Multistep synthetic routes are employed to generate a wide array of derivatives from this compound and its analogues. These routes often utilize the reactivity of the bromo substituent and the protected aldehyde functionality.
One common strategy involves cross-coupling reactions, such as the Suzuki coupling, where the bromo group is replaced with various aryl or alkyl groups. mdpi.com This allows for the introduction of a wide range of substituents at the 2-position of the pyridine ring. For example, reacting this compound with a suitable boronic acid in the presence of a palladium catalyst can yield a variety of 2-aryl-4-(1,3-dioxolan-2-yl)pyridines.
Furthermore, the dioxolane protecting group can be removed under acidic conditions to regenerate the aldehyde. This aldehyde can then serve as a handle for further functionalization, such as through Wittig reactions, reductive aminations, or oxidations to the corresponding carboxylic acid.
The combination of these transformations in a multi-step sequence allows for the creation of a diverse library of pyridine derivatives with varied substitution patterns at both the 2- and 4-positions. These derivatives are valuable for applications in medicinal chemistry and materials science. mdpi.com
Reactivity and Advanced Functionalization of 2 Bromo 4 1,3 Dioxolan 2 Yl Pyridine
Reactivity of the Bromine Atom
The bromine atom at the C2-position of the pyridine (B92270) ring is the primary site of reactivity in 2-bromo-4-(1,3-dioxolan-2-yl)pyridine, enabling a diverse range of chemical transformations.
Nucleophilic Substitution Reactions at the Pyridine Ring
The bromine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles at the C2-position. This reactivity is a general feature of 2-halopyridines. The attack of a nucleophile proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the bromide ion to yield the substituted product.
Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, the reaction with primary or secondary amines would lead to the corresponding 2-amino-4-(1,3-dioxolan-2-yl)pyridine derivatives, while reaction with sodium methoxide (B1231860) would yield 2-methoxy-4-(1,3-dioxolan-2-yl)pyridine. The reaction conditions for such substitutions typically involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the generated HBr.
Table 1: Examples of Nucleophilic Substitution Reactions on 2-Halopyridines This table presents generalized reactions, as specific data for this compound is not extensively documented.
| Nucleophile | Reagent Example | Product Type | General Conditions |
| Amine | R¹R²NH | 2-Aminopyridine (B139424) | Heat in polar solvent (e.g., EtOH, DMSO) |
| Alkoxide | NaOR | 2-Alkoxypyridine | Heat in corresponding alcohol or aprotic polar solvent |
| Thiolate | NaSR | 2-Alkyl/Arylthiopyridine | Room temperature or heat in a polar solvent (e.g., DMF) |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and this compound is an excellent substrate for these transformations. The C-Br bond readily undergoes oxidative addition to low-valent transition metal complexes, typically of palladium or nickel, initiating the catalytic cycle.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This compound can be coupled with a variety of aryl, heteroaryl, or vinyl boronic acids or their esters to generate more complex molecular architectures. libretexts.orgnih.gov These reactions are typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The base is crucial for the formation of the borate (B1201080) complex, which facilitates the transmetalation step in the catalytic cycle. acs.org
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines This table presents generalized conditions, as specific examples for this compound are not widely reported.
| Component | Example |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | PPh₃, XPhos, SPhos |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF, with water |
| Temperature | 80-120 °C |
The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by a palladium complex. wikipedia.org This method is known for its tolerance of a wide range of functional groups. libretexts.org this compound can be coupled with various organotin reagents, such as aryltributylstannanes or vinyltributylstannanes. libretexts.orgorganic-chemistry.org The reaction often requires the use of a ligand and may be accelerated by the addition of a copper(I) co-catalyst. harvard.edu A significant drawback of this methodology is the toxicity of the organotin compounds. organic-chemistry.org
Table 3: Generalized Conditions for Stille Coupling of 2-Bromopyridines
| Component | Example |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ |
| Ligand | PPh₃, AsPh₃ |
| Additive | CuI, LiCl |
| Solvent | Toluene, Dioxane, DMF, NMP |
| Temperature | 80-140 °C |
The Negishi coupling utilizes organozinc reagents, which are more reactive than organoborons and organostannanes, allowing for milder reaction conditions and broader substrate scope. wikipedia.org this compound can be effectively coupled with arylzinc, heteroarylzinc, or alkylzinc halides. orgsyn.orgorganic-chemistry.org These reactions are catalyzed by palladium or nickel complexes and typically proceed with high yields and selectivity. researchgate.netresearchgate.net
Other organometallic cross-coupling reactions, such as Hiyama (organosilanes) and Sonogashira (terminal alkynes) couplings, can also be employed to functionalize the C2-position of the pyridine ring, though they are less commonly reported for this specific substrate.
Table 4: Representative Conditions for Negishi Coupling of 2-Bromopyridines
| Component | Example |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Ni(acac)₂ |
| Organometallic Reagent | R-ZnCl, R-ZnBr |
| Solvent | THF, Dioxane |
| Temperature | Room Temperature to 80 °C |
The synthesis of bipyridines is of significant interest due to their widespread use as ligands in coordination chemistry. This compound can undergo palladium-catalyzed homocoupling to yield 4,4'-bis(1,3-dioxolan-2-yl)-2,2'-bipyridine. Such reactions are often promoted by a reducing agent or carried out under Ullmann-type conditions with a copper catalyst.
Heterocoupling reactions provide access to unsymmetrical bipyridines. For example, the reaction between 2-bromopyridine (B144113) and 2-bromo-6-(1,3-dioxolan-2-yl)pyridine (B1266134) using a neophylpalladacycle catalyst has been reported to yield a mixture of the two homocoupled products and the desired heterocoupled product, 6-(1,3-dioxolan-2-yl)-2,2'-bipyridine. nih.govresearchgate.net This indicates that a similar strategy could be employed with this compound to synthesize unsymmetrical bipyridines.
C-Br Bond Activation Studies and Mechanistic Investigations
The carbon-bromine bond in this compound is a key site for functionalization. Activation of this bond, typically through metal-halogen exchange or cross-coupling reactions, opens up pathways to a diverse array of substituted pyridines. While specific mechanistic studies on this exact molecule are not extensively detailed in the provided results, the reactivity of similar 2-bromopyridine systems provides a strong basis for understanding its behavior.
For instance, the direct insertion of activated zinc into the C-Br bond of 2-bromopyridines is a common method to form organozinc reagents. nih.gov This process involves the oxidative addition of zinc to the carbon-bromine bond, creating a 2-pyridylzinc bromide species. nih.gov This transformation is typically efficient and allows for subsequent coupling reactions.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are powerful methods for C-C bond formation at the C2 position. In a Negishi coupling, a pre-formed organozinc reagent would react with an organic halide in the presence of a palladium catalyst. znaturforsch.com Similarly, in a Suzuki coupling, a boronic acid or ester derivative of the pyridine would be coupled with an organic halide. The synthesis of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine highlights the utility of creating boronate esters from bromopyridines for subsequent cross-coupling reactions. nih.gov Ab initio calculations on such molecules help in understanding their reactivity by examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions. nih.gov
Functionalization via Metalation Strategies
Metalation, the replacement of a hydrogen atom with a metal, is a powerful strategy for the functionalization of the pyridine core. The regioselectivity of this process is influenced by the directing effects of the existing substituents and the choice of the metalating agent.
The lithiation of substituted pyridines is a well-established method for creating a nucleophilic carbon center that can react with various electrophiles. znaturforsch.com The choice of the lithiating agent is crucial for controlling the regioselectivity of the deprotonation.
n-Butyllithium (n-BuLi): In the case of a related compound, 2-bromo-4-methoxypyridine, treatment with n-BuLi resulted in metal-halogen exchange at the C2 position. arkat-usa.org However, in the context of this compound, the outcome could be influenced by the directing effect of the dioxolane group. For some 2-substituted pyridines, lithiation with n-BuLi can occur at the C3 position.
tert-Butyllithium (t-BuLi): This is a stronger, non-nucleophilic base that can favor deprotonation over halogen-metal exchange in some systems. In studies on 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370), t-BuLi was found to induce simultaneous lithiation and Br/Li exchange. growingscience.com
Lithium Diisopropylamide (LDA): LDA is a strong, sterically hindered, non-nucleophilic base that is often used for regioselective deprotonation of pyridines. znaturforsch.com For 2-bromo-4-methoxypyridine, lithiation with lithium tetramethylpiperidide (LTMP), a similar bulky amide base, occurs at the C3 position. arkat-usa.org In the case of 2-fluoropyridine, LDA-mediated ortholithiation occurs, and the reaction kinetics can be complex, sometimes involving autocatalysis. nih.gov
Table 1: Regioselectivity of Lithiation on Substituted Pyridines
| Lithiating Agent | Substrate | Position of Lithiation | Reference |
| n-Butyllithium | 2-bromo-4-methoxypyridine | C2 (via halogen-metal exchange) | arkat-usa.org |
| tert-Butyllithium | 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | C2 and C5 | growingscience.com |
| Lithium Diisopropylamide (LDA) | 2-fluoropyridine | C3 (ortho to fluorine) | nih.gov |
| Lithium Tetramethylpiperidide (LTMP) | 2-bromo-4-methoxypyridine | C3 | arkat-usa.org |
The "halogen dance" is an isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring under the influence of a strong base. wikipedia.org This rearrangement is driven by thermodynamics and can provide access to isomers that are difficult to synthesize by other means. wikipedia.org
The process typically begins with deprotonation of the ring, followed by a series of halogen and metal exchanges. wikipedia.org In the context of this compound, treatment with a strong base like LDA could potentially lead to deprotonation at C3 or C5. If a halogen dance were to occur, the bromine atom could migrate from C2 to an adjacent lithiated position. However, studies on the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole with LDA showed no evidence of a halogen dance. growingscience.com The regioselectivity of the initial deprotonation is a critical factor, and the directing groups on the pyridine ring play a significant role. clockss.org
Once a lithiated intermediate of this compound is formed, it can be converted into other organometallic reagents through transmetalation. This is often done to modify the reactivity and stability of the organometallic species.
A common strategy is the transmetalation of the lithiated pyridine with a zinc salt, such as zinc chloride (ZnCl₂), to generate a more stable organozinc reagent. znaturforsch.com These organozinc compounds are generally less reactive than their organolithium precursors, which can lead to higher selectivity in subsequent reactions. sigmaaldrich.com The preparation of organozinc reagents can be achieved either through direct insertion of activated zinc into a carbon-halogen bond or by transmetalation from an organolithium intermediate. nih.govsigmaaldrich.com
The organolithium or organozinc reagents derived from this compound are powerful nucleophiles that can react with a wide range of electrophiles to introduce new functional groups onto the pyridine ring.
For example, after regioselective lithiation, the resulting species can be trapped with electrophiles such as:
Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively. growingscience.com
Carbon Dioxide: To introduce a carboxylic acid group. growingscience.com
N,N-Dimethylformamide (DMF): To introduce a formyl group (an aldehyde). arkat-usa.org
Alkyl Halides: To introduce alkyl groups.
Silyl (B83357) Halides: Such as trimethylsilyl (B98337) chloride (TMSCl), to introduce a silyl group. nih.gov
This versatility allows for the synthesis of a wide variety of polysubstituted pyridines, which are valuable intermediates in medicinal chemistry and materials science. znaturforsch.com
Transformations of the Dioxolane Moiety
The 1,3-dioxolane (B20135) group in this compound serves as a protecting group for a formyl (aldehyde) functionality. wikipedia.org This protection is crucial when performing reactions that would otherwise be incompatible with a free aldehyde, such as those involving strong bases or nucleophiles.
The dioxolane group is generally stable under basic and nucleophilic conditions but can be readily removed (deprotected) under acidic conditions to regenerate the aldehyde. wikipedia.org This is typically achieved by treatment with an aqueous acid, such as hydrochloric acid or sulfuric acid. The synthesis of this compound itself involves the acid-catalyzed reaction of 2-bromo-4-pyridinecarboxaldehyde with ethylene (B1197577) glycol. prepchem.com
Once deprotected, the resulting 2-bromo-4-formylpyridine can undergo a host of further transformations characteristic of aldehydes, such as oxidation to a carboxylic acid, reduction to an alcohol, or reductive amination to form amines. The ability to deprotect the dioxolane at a desired stage in a synthetic sequence significantly enhances the synthetic utility of this compound.
Acetal (B89532) Deprotection Strategies and Reaction Conditions
The 1,3-dioxolane group in this compound serves as a protecting group for a formyl moiety. The removal of this group, or deprotection, is a critical step to unmask the aldehyde for further reactions. The most common and effective method for the deprotection of dioxolane acetals is acidic hydrolysis. prepchem.com
This reaction is typically carried out by treating the substrate with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, often in the presence of a co-solvent like tetrahydrofuran (B95107) (THF) or acetone (B3395972) to ensure solubility. The reaction mechanism involves the protonation of one of the oxygen atoms of the dioxolane ring, followed by nucleophilic attack of water, leading to the opening of the ring and subsequent release of ethylene glycol and the corresponding aldehyde, 2-bromo-4-pyridinecarboxaldehyde. prepchem.comsigmaaldrich.com
The conditions for this deprotection need to be carefully controlled to avoid potential side reactions, given the presence of the bromo-substituted pyridine ring.
Table 1: General Conditions for Acetal Deprotection
| Reagent/Catalyst | Solvent(s) | Temperature | Comments |
| Aqueous HCl | THF/Water | Room Temperature to Reflux | A common and effective method. |
| Aqueous H₂SO₄ | Acetone/Water | Room Temperature to Reflux | Another strong acid catalyst option. |
| p-Toluenesulfonic acid | Acetone/Water | Room Temperature to Reflux | A solid, easier-to-handle acid catalyst. |
Ring-Opening Reactions and Subsequent Chemical Derivatization
Beyond simple deprotection to the aldehyde, the 1,3-dioxolane ring can potentially undergo other ring-opening reactions leading to different functionalities. While specific examples for this compound are not extensively documented, analogous reactions of other dioxolanes and heterocyclic systems suggest potential pathways. rsc.orgnih.gov
One hypothetical pathway could involve reductive ring opening. Using a reducing agent like diisobutylaluminium hydride (DIBAL-H) could potentially lead to the formation of a 2-(2-hydroxyethoxy)pyridine derivative. Another possibility is the reaction with organometallic reagents, which could lead to the opening of the dioxolane ring and the formation of a new carbon-carbon bond.
Following the ring-opening, the resulting intermediates could be further derivatized. For instance, a diol resulting from a complete hydrolysis and reduction sequence could be selectively mono-protected and the remaining hydroxyl group could be used in a variety of subsequent reactions, such as esterification or etherification. While these are speculative pathways for this specific molecule, they are based on established reactivity patterns of similar functional groups. beilstein-journals.org
Advanced C-H Bond Functionalization of the Pyridyl Core
Direct functionalization of the C-H bonds of the pyridine ring is a powerful strategy for the synthesis of complex pyridine derivatives, avoiding the need for pre-functionalized starting materials. rsc.org
Directed C-H Activation and Functionalization Processes
The regioselectivity of C-H activation on the pyridine ring can be controlled through the use of directing groups. nih.govrsc.org These groups coordinate to the transition metal catalyst and direct the catalytic C-H activation to a specific position, typically the ortho-position. For this compound, the pyridine nitrogen itself can act as a directing group, although this often leads to functionalization at the C6 position. orgsyn.org
To achieve functionalization at other positions, such as C3 or C5, a removable directing group could be installed on the pyridine nitrogen or at another position on the ring. The Weinreb amide has been shown to be an effective directing group for the ortho-C-H borylation of arenes. mdpi.com While not demonstrated on this specific substrate, a similar strategy could potentially be employed.
Table 2: Potential Directing Groups for C-H Functionalization of Pyridines
| Directing Group | Position of Installation | Targeted C-H Position |
| Pyridine Nitrogen | N1 | C2, C6 |
| Amide | Various | Ortho to the amide |
| Carboxylic Acid | Various | Ortho to the acid |
| Weinreb Amide | Various | Ortho to the amide |
Palladium-Catalyzed C-H Arylation and Heteroarylation Methodologies
Palladium-catalyzed C-H arylation is a powerful tool for the formation of carbon-carbon bonds. nih.govbeilstein-journals.org In the context of this compound, the existing bromo substituent could participate in cross-coupling reactions, or the C-H bonds of the pyridine ring could be directly arylated.
Direct C-H arylation of pyridines often requires a directing group to control the regioselectivity. rsc.org However, methods for the C-H arylation of 2-halopyridines have been developed. These reactions typically employ a palladium catalyst, a ligand, a base, and an arylating agent, such as an aryl halide or an arylboronic acid. researchgate.net The presence of the bromine atom at the 2-position and the dioxolane group at the 4-position will influence the electronic properties of the pyridine ring and thus the regioselectivity of the C-H activation. It is conceivable that arylation could be directed to the C3, C5, or C6 positions depending on the specific reaction conditions and the directing ability of the substituents. researchgate.net
Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 2-Bromo-4-(1,3-dioxolan-2-yl)pyridine, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, provide a comprehensive picture of the atomic arrangement and connectivity.
Proton (¹H) NMR Applications for Structural Assignment
Proton NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. In the case of this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the protons on the pyridine (B92270) ring and the dioxolane moiety.
The aromatic region of the spectrum is of particular interest for confirming the substitution pattern on the pyridine ring. The proton at the C-6 position is expected to appear as a doublet, influenced by the adjacent proton at C-5. The proton at C-5 would also present as a doublet of doublets, due to coupling with the protons at C-6 and C-3. The proton at the C-3 position would appear as a singlet or a narrowly split doublet.
The dioxolane ring contributes two sets of signals. The methine proton at the C-2 position of the dioxolane ring, being adjacent to two oxygen atoms, is expected to appear as a singlet in a downfield region. The four protons of the ethylenedioxy bridge typically present as a multiplet.
A representative, though not experimentally verified for this specific molecule, set of expected chemical shifts and multiplicities is detailed in the table below, based on analysis of similar structures.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| H-6 (Pyridine) | ~8.3-8.5 | Doublet (d) |
| H-5 (Pyridine) | ~7.4-7.6 | Doublet of Doublets (dd) |
| H-3 (Pyridine) | ~7.6-7.8 | Singlet (s) or Doublet (d) |
| H-2' (Dioxolane) | ~5.8-6.0 | Singlet (s) |
| -OCH₂CH₂O- (Dioxolane) | ~4.0-4.2 | Multiplet (m) |
This table presents expected values based on known chemical shift ranges and data from analogous compounds. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Applications for Carbon Framework Elucidation
Carbon-13 NMR spectroscopy is a powerful technique for defining the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, and the chemical shift of each signal is indicative of its electronic environment.
The carbon atom bonded to the bromine (C-2) is expected to be significantly deshielded. The carbons of the pyridine ring will appear in the aromatic region of the spectrum. The acetal (B89532) carbon (C-2') of the dioxolane ring will also have a characteristic downfield shift due to the two attached oxygen atoms. The two equivalent carbons of the ethylene (B1197577) bridge in the dioxolane ring will produce a single signal in a more upfield region.
Expected ¹³C NMR chemical shifts, based on data from analogous structures, are provided below. organicchemistrydata.org
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | ~142-145 |
| C-3 (Pyridine) | ~120-125 |
| C-4 (Pyridine) | ~150-155 |
| C-5 (Pyridine) | ~125-130 |
| C-6 (Pyridine) | ~150-153 |
| C-2' (Dioxolane) | ~100-105 |
| -OCH₂CH₂O- (Dioxolane) | ~65-70 |
This table presents expected values based on known chemical shift ranges and data from analogous compounds. Actual experimental values may vary.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, NOESY, DOSY) for Connectivity and Diffusion Studies
While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are often employed to gain deeper structural insights.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment would be used to establish the connectivity between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the signals of H-5 and H-6, as well as between H-5 and H-3 on the pyridine ring, confirming their adjacent positions.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space interactions between protons that are in close proximity, which is crucial for determining the molecule's three-dimensional conformation. For instance, NOESY could show correlations between the dioxolane protons and the protons at the C-3 and C-5 positions of the pyridine ring, providing information about the rotational orientation of the dioxolane group relative to the pyridine ring.
Diffusion-Ordered Spectroscopy (DOSY): This experiment separates the NMR signals of different species in a mixture based on their diffusion coefficients. For a purified sample of this compound, DOSY would show all proton signals aligned in a single row, confirming that they all belong to a single molecular entity with a uniform diffusion rate.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound, with the molecular formula C₈H₈BrNO₂, the calculated monoisotopic mass is 228.97385 Da. researchgate.net An experimental HRMS measurement would be expected to yield a value extremely close to this calculated mass, thereby confirming the elemental composition.
| Parameter | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | - |
| Calculated Monoisotopic Mass | 228.97385 Da | researchgate.net |
| Predicted [M+H]⁺ | 229.98113 | researchgate.net |
| Predicted [M+Na]⁺ | 251.96307 | researchgate.net |
The mass values are predicted and would require experimental verification.
Ionization Techniques (e.g., ESI, MALDI) in Mass Analysis
The choice of ionization technique is crucial for the successful mass spectrometric analysis of a compound.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like this compound. It typically generates protonated molecules ([M+H]⁺) or adducts with other cations like sodium ([M+Na]⁺), allowing for the determination of the molecular weight with minimal fragmentation. The analysis of brominated organic compounds by negative-ion ESI-MS has also been reported as a sensitive detection method.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is characterized by a unique pattern of absorption bands that correspond to the vibrational modes of its specific bonds.
The pyridine ring itself gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the region of 3150-3000 cm⁻¹ pw.edu.pl. Ring vibrations, corresponding to C=C and C=N stretching, produce strong bands in the 1650-1400 cm⁻¹ range pw.edu.pl. The presence of the bromine atom on the pyridine ring is confirmed by a C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum, around 650-550 cm⁻¹ docbrown.info.
The dioxolane ring introduces distinct spectral features, primarily from the C-O bonds. Strong C-O stretching vibrations are expected in the 1200-1000 cm⁻¹ region. Additionally, the aliphatic C-H stretching vibrations of the ethylene glycol unit within the dioxolane ring will produce absorptions around 2975-2845 cm⁻¹ docbrown.info. The acetal C-H stretch is also a characteristic feature.
The table below summarizes the expected prominent IR absorption bands for the key functional groups in this compound based on data from analogous structures.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H (Pyridine) | Stretching | 3150 - 3000 pw.edu.pl |
| Aliphatic C-H (Dioxolane) | Stretching | 2975 - 2845 docbrown.info |
| C=N, C=C (Pyridine Ring) | Stretching | 1650 - 1400 pw.edu.pl |
| C-O (Dioxolane Ring) | Stretching | 1200 - 1000 |
| C-Br | Stretching | 650 - 550 docbrown.info |
These distinct absorption bands collectively create a unique "fingerprint" for the molecule, allowing for its unambiguous identification and confirmation of its functional group composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The pyridine ring, being an aromatic system, exhibits characteristic absorptions in the UV region. Pyridine itself has a conjugated system of six π electrons delocalized over the ring wikipedia.org. Its UV spectrum typically shows two main absorption bands corresponding to π → π* and n → π* transitions.
For this compound, the π → π* transitions, which are generally of high intensity, are expected to occur at shorter wavelengths. The n → π* transition, involving the non-bonding electrons on the nitrogen atom, is of lower intensity and appears at a longer wavelength. The presence of the bromo-substituent, a chromophore, can cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted pyridine. The dioxolane group, being a saturated heterocycle, is not expected to significantly contribute to the absorption in the standard UV-Vis range but may have a minor auxochromic effect.
The expected electronic transitions for this compound are detailed in the table below.
| Transition Type | Chromophore | Expected Wavelength Range (nm) |
| π → π | Pyridine Ring | ~200 - 270 |
| n → π | Pyridine Nitrogen | ~270 - 300 |
Analysis of the precise λmax values and their molar absorptivities (ε) can provide valuable information on the electronic structure and conjugation within the molecule.
Circular Dichroism (CD) Spectroscopy for Chiral Derivations
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. The parent molecule, this compound, is achiral and therefore does not exhibit a CD spectrum. However, this technique becomes invaluable for determining the absolute configuration of its chiral derivatives.
Chirality could be introduced into the molecule, for instance, by using an enantiomerically pure diol to form the dioxolane ring, such as one derived from tartaric acid or a chiral sugar. A well-established method for stereochemical analysis is the exciton (B1674681) chirality method (ECM) researchgate.net. This method is applicable when a molecule contains at least two chromophores that are spatially close enough to interact electronically researchgate.net.
In a potential chiral derivative of this compound, the bromopyridine moiety would serve as one chromophore. A second chromophore could be introduced elsewhere in the molecule. The spatial orientation of these two chromophores would lead to a characteristic bisignate (two-signed) CD signal, known as an exciton couplet researchgate.net. The sign of this couplet (positive or negative) directly correlates to the helical arrangement of the transition dipole moments of the chromophores, allowing for the unambiguous assignment of the absolute configuration of the stereogenic centers researchgate.netresearchgate.net. Research on chiral 1,4-dihydropyridines has successfully used chiral 2,2-dimethyl-1,3-dioxolane (B146691) derivatives as chiral auxiliaries to resolve enantiomers and determine absolute configuration nih.gov.
| Technique | Application | Principle | Outcome |
| Circular Dichroism (CD) | Stereochemical Analysis | Differential absorption of circularly polarized light by a chiral molecule. | Determination of absolute configuration and conformation of chiral derivatives. |
| Exciton Chirality Method | Absolute Configuration | Interaction between two or more chromophores leads to a characteristic bisignate CD signal. | The sign of the exciton couplet reveals the spatial orientation of the chromophores. researchgate.net |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related pyridine and dioxolane-containing compounds allows for a detailed prediction of its solid-state structure nih.govnih.govacs.org.
The molecule is expected to crystallize in a common crystal system, such as orthorhombic or monoclinic, similar to many pyridine derivatives wikipedia.orgnih.gov. The crystal packing would be governed by intermolecular interactions like hydrogen bonding (if co-crystallized with a protic solvent), dipole-dipole interactions due to the polar C-Br and C-N bonds, and π–π stacking interactions between the pyridine rings nih.gov.
The key structural parameters that would be determined from an X-ray analysis are summarized in the table below.
| Structural Parameter | Expected Value/Observation | Significance |
| Crystal System | Orthorhombic or Monoclinic | Describes the basic symmetry of the unit cell. wikipedia.orgnih.gov |
| Space Group | e.g., Pna2₁, Pbca | Defines the specific symmetry elements within the unit cell. wikipedia.org |
| Dihedral Angle | Variable | The angle between the plane of the pyridine ring and the dioxolane ring would define the overall molecular conformation. acs.org |
| Bond Lengths | Consistent with standard values | C-Br, C-N, C-C, and C-O bond lengths would confirm the covalent structure. |
| Bond Angles | ~120° in pyridine ring | Deviations from ideal angles would indicate steric strain. |
| Intermolecular Interactions | π–π stacking, Halogen bonding | These forces dictate the crystal packing and influence physical properties like melting point. nih.gov |
The dioxolane ring typically adopts an "envelope" or "twist" conformation to minimize torsional strain. The relative orientation of the pyridine and dioxolane rings is of particular interest, as it would be influenced by steric hindrance from the bromine atom at the 2-position and electronic effects.
Theoretical and Computational Investigations of 2 Bromo 4 1,3 Dioxolan 2 Yl Pyridine
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 2-Bromo-4-(1,3-dioxolan-2-yl)pyridine, DFT calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.
Detailed DFT studies on related brominated pyridine (B92270) derivatives have been conducted, providing a framework for understanding the electronic characteristics of this compound. For instance, studies on 2-bromopyridine (B144113) reveal the influence of the bromine atom on the aromatic ring's electron density. The bromine atom, being highly electronegative, withdraws electron density from the pyridine ring, which can be quantified through Mulliken population analysis or by examining the molecular electrostatic potential (MEP) map.
In a hypothetical DFT study of this compound, key parameters such as bond lengths, bond angles, and dihedral angles would be optimized to find the ground state geometry. The results would likely show a C-Br bond length in the typical range for bromo-aromatic compounds. The dioxolane ring would likely adopt an envelope or twist conformation, which is a common feature for five-membered rings.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, while the LUMO would likely be distributed over the pyridine ring.
Table 1: Illustrative DFT-Calculated Properties for a Substituted Bromopyridine
| Parameter | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 2.5 D |
Note: The data in this table is illustrative and based on typical values for similar brominated pyridine derivatives. Specific calculations for this compound are not publicly available.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For this compound, this can be applied to understand its behavior in various chemical transformations, such as nucleophilic substitution or cross-coupling reactions.
For example, the reaction of 2-bromopyridines with nucleophiles can proceed through different mechanisms, including an SNAr pathway or via a pyridyne intermediate. Computational studies can help to distinguish between these pathways by calculating the energies of the intermediates and transition states for each proposed mechanism. A study on the reaction of 3-bromopyridine (B30812) with an amide ion, for instance, proposed a benzyne-type mechanism to explain the formation of a mixture of products. vaia.com
A computational investigation into a reaction involving this compound would involve locating the transition state structures, which are saddle points on the potential energy surface. The vibrational frequency analysis of these structures would confirm them as true transition states by the presence of a single imaginary frequency. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.
Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations
Theoretical calculations are highly effective in predicting the regioselectivity and stereoselectivity of chemical reactions. For a molecule like this compound, which has multiple reactive sites, understanding where a reaction will occur is crucial.
The regioselectivity of electrophilic or nucleophilic attack on the pyridine ring can be predicted by analyzing the distribution of atomic charges, the Fukui functions, or the MEP. For instance, in electrophilic aromatic substitution, the positions with the highest electron density (most negative MEP) are the most likely sites of attack. Conversely, in nucleophilic aromatic substitution, the positions with the lowest electron density (most positive MEP) are favored.
Stereoselectivity, particularly in reactions involving the chiral center that could be created from the dioxolane ring, can also be modeled. By calculating the energies of the different diastereomeric transition states, one can predict which stereoisomer will be the major product. For instance, the stereoselective formation of substituted 1,3-dioxolanes has been studied, revealing how the choice of reagents and catalysts can influence the stereochemical outcome. mdpi.com
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical to its function and reactivity. Conformational analysis of this compound would explore the different spatial arrangements of its atoms and their relative energies. The dioxolane ring, in particular, can adopt various conformations, and the orientation of the entire dioxolanyl group relative to the pyridine ring is also of interest. Quantum-chemical studies on 5-substituted 1,3-dioxanes have revealed the energy barriers between different chair and twist conformers. researchgate.net
Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and identify the most populated conformations. Such simulations can also provide insights into the interactions of the molecule with its environment, such as a solvent or a biological receptor. While specific MD simulations for this compound are not documented in the literature, studies on substituted pyridines have been used to understand their binding mechanisms with proteins. nih.gov
Applications in Advanced Organic Synthesis and Material Sciences
Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry.google.com
Heterocyclic compounds, particularly those containing nitrogen, are foundational to numerous areas of chemistry. nih.gov 2-Bromo-4-(1,3-dioxolan-2-yl)pyridine serves as an exemplary building block for the synthesis of elaborate heterocyclic systems due to its inherent reactivity and functional group tolerance. google.com
The pyridine (B92270) moiety is a core component of countless biologically active molecules and functional materials. nih.gov The synthesis of fused heterocyclic systems, where a pyridine ring is annulated with another ring, is a common strategy to create novel chemical entities. bohrium.comias.ac.in this compound is an ideal precursor for such transformations. The bromine atom can participate in palladium-catalyzed reactions like Sonogashira or Suzuki couplings to introduce a side chain, which can then undergo an intramolecular cyclization to form a new fused ring. ias.ac.in
For instance, a common synthetic route involves a Sonogashira coupling of the bromo-pyridine with a terminal alkyne. The resulting alkynylpyridine intermediate can then be induced to cyclize, often through electrophilic activation, to form fused systems like furopyridines. ias.ac.in The presence of the protected aldehyde at the 4-position allows this functionality to be carried through the coupling and cyclization steps, available for later-stage modifications. unam.mx
The strategic placement of the bromo and protected formyl groups on the pyridine scaffold allows for the stepwise construction of highly functionalized molecules. A typical synthetic sequence involves an initial cross-coupling reaction at the C2-bromo position. This is followed by the deprotection of the dioxolane group, usually under acidic conditions, to reveal the aldehyde at the C4-position. This newly liberated aldehyde can then undergo a host of subsequent reactions, including:
Reductive amination to introduce amine substituents.
Wittig reactions to form alkenes.
Aldol condensations to build larger carbon skeletons.
Oxidation to a carboxylic acid.
This sequential reactivity is exemplified in the synthesis of polysubstituted pyridines, where the initial cross-coupling reaction introduces a key structural element, and the subsequent aldehyde chemistry allows for the installation of diverse functional groups, leading to a library of complex molecules from a single, versatile starting material. nih.govnih.gov
Precursor in Medicinal Chemistry Research.google.com
The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, as it is a common feature in a vast number of approved pharmaceutical agents. nih.gov Its ability to form hydrogen bonds and participate in π-stacking interactions makes it an excellent core for designing molecules that can effectively bind to biological targets.
This compound is used as a precursor for the synthesis of novel scaffolds intended for biological screening. researchgate.net A primary application is in the development of kinase inhibitors, a major class of anticancer drugs. ed.ac.ukchim.it The general strategy involves using the bromo-position as an anchor point to couple with other heterocyclic fragments, such as pyrazoles or indazoles, which are known to interact with the ATP-binding site of kinases. google.com For example, a Suzuki coupling can be used to link the pyridine core to a boronic acid-substituted pyrazole. The resulting pyrazolyl-pyridine scaffold can then be further elaborated to optimize binding affinity and selectivity for a specific kinase target. regulations.gov
The development of new drugs often involves creating a series of related compounds (analogues) to establish a structure-activity relationship (SAR). The dual functionality of this compound is highly advantageous for this purpose. A core scaffold can be synthesized via a reaction at the bromo-position, and then a wide variety of derivatives can be generated by modifying the aldehyde released from the dioxolane group. This approach allows medicinal chemists to systematically probe how different substituents at the 4-position affect the compound's pharmacological properties, such as potency, selectivity, and metabolic stability. This systematic derivatization is crucial in the journey from a preliminary "hit" compound to a "lead" candidate in drug discovery. nih.gov
Utility in Agrochemical Development.google.com
The principles that make pyridine derivatives valuable in pharmaceuticals also apply to the agrochemical sector. researchgate.net Pyridine-containing compounds are used as fungicides, herbicides, and insecticides. nih.gov The phenoxypyridine structure, for example, is a known active scaffold in various pesticides. nih.gov
This compound serves as a precursor for creating novel agrochemical candidates. The synthesis often involves coupling reactions at the bromo-position to introduce toxophoric groups effective against specific pests or pathogens. The dioxolane group provides a latent aldehyde functionality that can be used to attach other moieties that modulate the compound's physical properties, such as solubility, stability, or uptake by the target organism. For example, certain triazole fungicides, a major class of agricultural antifungals, incorporate dioxolane rings in their structure, highlighting the relevance of this functional group in agrochemical design. google.com Patents in the field describe fungicidal compositions containing complex pyridine derivatives, underscoring the ongoing research into new active ingredients based on this scaffold. epo.orggoogle.com
Formation of Pesticide and Herbicide Precursors
Pyridine and its derivatives are foundational components in a significant number of agrochemicals due to their biological activity. nih.govresearchgate.net The development of new pesticides and herbicides often involves the synthesis of novel molecules containing a pyridine core. For instance, a series of 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties have been synthesized and shown to exhibit high insecticidal activity against various pests. nih.gov Similarly, aryloxyphenoxypropionates (APPs) that feature a pyrimidine (B1678525) ring (a related nitrogen-containing heterocycle) are a known class of herbicides. researchgate.net
The compound this compound serves as a key starting material for such complex molecules. The bromine atom at the 2-position is susceptible to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of other organic fragments. nih.gov The dioxolane group at the 4-position is a protecting group for a formyl (aldehyde) group. prepchem.com This aldehyde can be deprotected under acidic conditions and then used in a variety of subsequent reactions to build the complex side chains often required for biological activity.
Table 1: Synthesis of this compound
| Reactants | Reagents | Product | Yield |
|---|---|---|---|
| 2-Bromo-4-pyridinecarboxaldehyde, Ethylene (B1197577) glycol | p-Toluenesulfonic acid, Benzene (B151609) | This compound | 82% |
This table summarizes the synthesis of the title compound, which serves as the precursor. prepchem.com
Contributions to Materials Science and Catalysis
The electronic properties and structural versatility of this compound also make it a valuable component in the development of new materials and catalysts.
Ligand Design for Organometallic Complexes and Catalysis
Pyridine derivatives are widely used as ligands in organometallic chemistry, where they coordinate to metal centers to form complexes with specific catalytic activities. wikipedia.orgrsc.org The electronic and steric properties of the pyridine ligand can be finely tuned by adding or modifying substituents on the ring, which in turn influences the properties of the resulting metal complex. nih.gov
This compound is an excellent candidate for ligand design for several reasons:
The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to a transition metal. nih.gov
The bromine atom can be substituted through various cross-coupling reactions, allowing for the creation of bidentate or polydentate ligands by linking it to other coordinating groups.
The protected aldehyde can be deprotected and then condensed with other molecules to create elaborate ligand architectures, such as Schiff base ligands.
For example, palladium(II) complexes with substituted pyridine ligands have been used as catalysts for carbonylation and reduction reactions. nih.gov Furthermore, iridium(I) complexes have been shown to react with 2-substituted pyridines to form new types of pyridylidene ligands through tautomerization. acs.org The ability to introduce functionality at two different positions on the pyridine ring makes this compound a versatile platform for creating a diverse range of ligands for catalysis.
Precursors for Organic Electronic Materials and Optoelectronic Devices
Organic electronic materials are at the heart of technologies such as organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. alfa-chemistry.com The performance of these devices is highly dependent on the molecular structure of the organic materials used. Pyridine-containing compounds are often incorporated into these materials due to their electron-deficient nature, which can be beneficial for electron transport.
Stimuli-responsive luminescent materials, which are crucial for sensors and molecular photoswitches, have been developed using bimetallic ruthenium(II) and osmium(II) terpyridine complexes. acs.org The synthesis of such complex ligands often starts from simpler, functionalized pyridine building blocks. Research in organometallic and materials chemistry is actively focused on developing multifunctional molecules and polymers for organic optoelectronics. rsc.orgrsc.org
This compound can serve as a precursor to these advanced materials. Through reactions like the Suzuki or Stille coupling at the bromine position, it can be linked to other aromatic or extended π-systems. This allows for the construction of conjugated oligomers and polymers with tailored electronic properties. The formyl group, once deprotected, can be used to introduce further functionalities or to anchor the molecule to a surface.
Table 2: Potential Reactions for Materials Synthesis
| Starting Material | Reaction Type | Potential Product Class |
|---|---|---|
| This compound | Suzuki Coupling | Bipyridines, Phenylpyridines |
| 2-Bromo-4-formylpyridine (deprotected) | Knoevenagel Condensation | Stilbene derivatives |
| This compound | Sonogashira Coupling | Arylalkynyl pyridines |
This table outlines potential synthetic routes from the title compound to classes of molecules relevant for electronic materials.
Synthesis of Components for Magnetic Materials and Biradical Systems
The field of molecular magnetism explores the design of molecules that exhibit magnetic properties. Biradical systems, which contain two unpaired electrons, are of fundamental interest in this area. The interaction between the two radical centers can lead to unique magnetic behaviors.
While the direct use of this compound in magnetic materials is not extensively documented, its structure is relevant to the synthesis of precursors for such materials. Pyridine derivatives can be used in the synthesis of magnetic nanoparticles which have catalytic applications. researchgate.netbiolmolchem.com More directly, nitrogen-containing heterocyclic aromatic compounds, such as acridines, have been used to create dimers with significant diradical character. acs.org The magnetic properties of these systems can be tuned based on the structure of the molecule.
The functional handles on this compound provide a pathway to synthesize dimers or larger oligomers. For example, a coupling reaction at the bromine position could link two pyridine units together. Subsequent modification of the resulting molecule could lead to the generation of radical centers, making this compound a potential building block for novel molecular magnets and biradical systems.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes (e.g., Green Chemistry Principles)
The imperative for environmentally benign chemical processes has spurred a paradigm shift in synthetic chemistry. Future research concerning 2-Bromo-4-(1,3-dioxolan-2-yl)pyridine will undoubtedly focus on the integration of green chemistry principles into its synthesis. While traditional methods for preparing functionalized pyridines often rely on harsh reagents and organic solvents, emerging strategies offer more sustainable alternatives.
Researchers are increasingly exploring multicomponent reactions (MCRs), which enhance atom economy by combining three or more reactants in a single step to form a complex product. acs.org The application of MCRs to the synthesis of pyridine (B92270) derivatives is a promising area that could lead to more efficient and environmentally friendly routes to this compound and its analogues. acs.orgresearchgate.net
The use of alternative energy sources, such as microwave irradiation, has been shown to accelerate reaction times and improve yields in the synthesis of novel pyridines. nih.gov Furthermore, the development and utilization of reusable catalysts are central to sustainable synthesis. Innovations such as surface-modified PET@UiO-66 vials and activated fly ash have demonstrated potential as efficient and recyclable catalysts for pyridine synthesis. acs.orgbhu.ac.in The exploration of solvent-free reaction conditions or the use of greener solvents like water will also be a critical aspect of future synthetic efforts. lookchem.com
A comparison of conventional and emerging green synthetic approaches is presented in the table below:
| Feature | Conventional Synthesis | Green Synthesis Approaches |
| Energy Source | Conventional Heating | Microwave Irradiation, Room Temperature |
| Catalysts | Often stoichiometric, non-reusable | Recyclable (e.g., modified PET, fly ash), Biocatalysts |
| Solvents | Often hazardous organic solvents (e.g., benzene) | Water, Solvent-free conditions, Benign solvents |
| Reaction Type | Multi-step syntheses | Multicomponent reactions (MCRs) |
| Atom Economy | Often lower | Generally higher |
Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations
Beyond its established role in cross-coupling reactions, future research will likely uncover unconventional reactivity patterns and unprecedented transformations of this compound. The inherent electronic properties of the bromopyridine ring system make it susceptible to a variety of chemical manipulations.
One area of interest is the "halogen dance" reaction, a phenomenon where a halogen atom migrates to a different position on an aromatic ring under the influence of a strong base. The successful application of this reaction to 2-bromopyridine (B144113) to synthesize 2-bromo-4-iodopyridine (B27774) highlights the potential for such rearrangements to access novel substitution patterns. researchgate.net
Furthermore, recent breakthroughs in the meta-C-H functionalization of pyridines through temporary de-aromatization present exciting possibilities. innovations-report.comacs.org This strategy, which reverses the electronic properties of the pyridine ring to create a stable dienamine intermediate, could be adapted to introduce a wide range of functional groups at the otherwise difficult-to-access meta-position of this compound.
The exploration of unusual oxidative dimerization reactions, as observed in related thienopyridine systems, could also lead to the discovery of novel and complex molecular architectures derived from this compound. acs.org These explorations into non-classical reactivity will expand the synthetic utility of this versatile building block.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis, offering enhanced safety, efficiency, and scalability. The integration of this compound and its derivatives into flow chemistry and automated synthesis platforms is a significant emerging trend.
Flow microreactors have been successfully employed for the synthesis of disubstituted pyridines from dibromopyridines, notably avoiding the need for cryogenic conditions typically required in batch processes. researchgate.net This demonstrates the feasibility of performing reactions with bromopyridine precursors in a continuous manner. The precise control over reaction parameters such as temperature, pressure, and residence time in flow systems can lead to improved yields and selectivity.
The application of flow reactors has already been shown to streamline the manufacturing process of complex pharmaceuticals containing a pyridine core, reducing the number of steps and significantly lowering production costs. vcu.edu As the demand for efficient and reproducible synthesis grows, the development of flow-based methodologies for the preparation and subsequent functionalization of this compound will be a key area of research.
| Parameter | Batch Chemistry | Flow Chemistry |
| Reaction Scale | Limited by vessel size | Scalable by extending reaction time |
| Heat Transfer | Often inefficient, can lead to hotspots | Highly efficient due to large surface-to-volume ratio |
| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes at any given time, enhanced safety |
| Process Control | More challenging to precisely control | Precise control over temperature, pressure, and mixing |
| Reproducibility | Can be variable between batches | Generally high reproducibility |
Advanced Computational Modeling for Predictive Reactivity and Property Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity and properties of molecules. Future research on this compound will increasingly leverage advanced computational modeling to guide experimental work.
DFT calculations can provide valuable insights into the electronic structure, nucleophilicity, and electrophilicity of substituted pyridines. ias.ac.inresearchgate.net By modeling the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the most likely sites for nucleophilic or electrophilic attack, thereby rationalizing observed reactivity and predicting the outcomes of new reactions. ias.ac.in
Furthermore, computational studies can be employed to design novel derivatives of this compound with tailored electronic and photophysical properties. For instance, DFT has been used to assess the performance of different functionals for predicting the excited-state properties of pyridine-thiophene oligomers, which is crucial for the design of new materials for organic electronics. acs.org The application of such predictive modeling will accelerate the discovery of new applications for this compound.
Expanding Applications in Unexplored or Emerging Scientific Fields
The unique combination of a reactive bromine atom and a masked aldehyde group makes this compound a promising candidate for applications in a variety of unexplored or emerging scientific fields.
In materials science , functionalized pyridines are integral components of advanced materials. Perfluoropyridine, for example, is used in the synthesis of polymers and materials with desirable properties such as low dielectric constants, low surface energy, and high thermal stability. mdpi.com By analogy, this compound could serve as a monomer or precursor for the synthesis of novel polymers with tailored properties for applications in electronics, aerospace, or as specialized coatings. mdpi.com
The field of medicinal chemistry represents a vast and continuously expanding area for pyridine derivatives. researchgate.netresearchgate.netnih.govsciencepublishinggroup.comnih.gov The pyridine scaffold is a common motif in a wide range of pharmaceuticals. nih.gov The ability to functionalize this compound at both the bromine and the latent aldehyde positions offers a powerful strategy for generating diverse molecular libraries for drug discovery programs targeting a multitude of diseases. nih.govnih.gov
Q & A
Q. What are the established synthetic routes for preparing 2-Bromo-4-(1,3-dioxolan-2-yl)pyridine, and how do reaction conditions influence yield?
The compound is typically synthesized via bromination of 4-(1,3-dioxolan-2-yl)pyridine precursors. A common method involves halogenation using bromine sources (e.g., NBS or Br₂) under controlled temperatures (0–25°C) in inert solvents like DCM or THF . For regioselective bromination at the pyridine C2 position, directing groups or protecting the dioxolane moiety may be required. Yields (~60–75%) depend on stoichiometry, catalyst choice (e.g., Lewis acids like FeCl₃), and reaction time. Purification often involves column chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?
- NMR : The dioxolane protons (δ 5.8–6.2 ppm, singlet) and pyridine protons (δ 8.2–8.6 ppm, doublet) are diagnostic. Bromine’s electronegativity deshields adjacent protons, shifting C3-H to δ ~8.4 ppm .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 231/233 (Br isotope pattern). HRMS confirms the molecular formula (C₈H₈BrNO₂) .
- X-ray Crystallography : SHELX programs are widely used for structure validation. The dioxolane ring’s planarity and Br···O non-covalent interactions are critical for refinement .
Q. What are the primary applications of this compound in medicinal chemistry or materials science?
It serves as a versatile intermediate in pharmaceuticals (e.g., Acrivastine precursors) due to its reactive bromine and dioxolane-protected aldehyde functionality . In materials science, it is used in ligand design for transition-metal catalysts (e.g., nickel or palladium complexes for cross-coupling reactions) .
Advanced Research Questions
Q. How can researchers resolve contradictory crystallographic data when refining the structure of this compound?
Contradictions often arise from disordered dioxolane rings or thermal motion artifacts. Strategies include:
- Using SHELXL ’s restraints (DFIX, SIMU) to model ring geometry .
- Collecting low-temperature data (100 K) to reduce thermal noise.
- Validating hydrogen positions via Hirshfeld surface analysis or neutron diffraction (if accessible).
Q. What methodologies optimize regioselectivity in cross-coupling reactions involving this bromopyridine derivative?
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. Regioselectivity at C2-Br is enhanced by steric hindrance from the dioxolane group .
- Buchwald-Hartwig Amination : Employ BrettPhos-Pd-G3 precatalyst with Cs₂CO₃ in dioxane (100°C) for C-N bond formation. Monitor competing deprotection of the dioxolane under basic conditions .
Q. How does the dioxolane group influence the compound’s stability and reactivity under acidic/basic conditions?
The dioxolane is acid-labile, undergoing hydrolysis to form a reactive aldehyde. Stability studies (TGA/DSC) show decomposition >150°C. In basic media (pH >10), partial ring-opening occurs, requiring inert conditions (N₂ atmosphere) for reactions .
Q. What strategies mitigate side reactions during functionalization of the pyridine ring?
- Protect the dioxolane with TMSCl prior to bromination or nitration.
- Use directing groups (e.g., pyridine N-oxide) to control electrophilic substitution patterns .
- For metalation, employ LDA or TMP-Zn bases at −78°C to avoid ring-opening .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational (DFT) predictions and experimental NMR data?
- Verify solvent effects in DFT calculations (e.g., PCM model for DMSO vs. CDCl₃).
- Check for dynamic effects (e.g., ring puckering in dioxolane) via variable-temperature NMR.
- Cross-validate with NOESY/ROESY to confirm spatial proximity of protons .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Cross-Coupling Reactions
| Reaction Type | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 72 | |
| Buchwald-Hartwig | BrettPhos-Pd-G3 | Cs₂CO₃ | Dioxane | 65 |
Q. Table 2. Stability of this compound Under Various Conditions
| Condition | Temperature | Degradation Pathway | Half-Life |
|---|---|---|---|
| 1M HCl | 25°C | Dioxolane hydrolysis | 2 h |
| 0.1M NaOH | 25°C | Partial ring-opening | 6 h |
| Dry N₂ | 150°C | Thermal decomposition | 30 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
